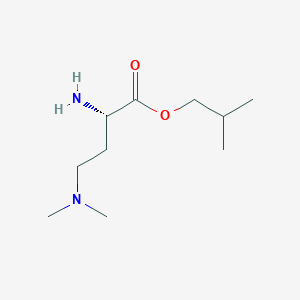
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate typically involves esterification reactions. One common method is the reaction of 2-methylpropyl alcohol with (2S)-2-amino-4-(dimethylamino)butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate exerts its effects involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active amino acid derivative. This compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methylpropyl butanoate
- Butanoic acid, 2-methyl-, propyl ester
- Isobutyl butanoate
Uniqueness
What sets 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate apart from similar compounds is its unique combination of functional groups. The presence of both an ester and an amino group allows it to participate in a wider range of chemical reactions and biological interactions. This makes it a versatile compound with diverse applications in various fields .
Propiedades
Número CAS |
920033-06-3 |
|---|---|
Fórmula molecular |
C10H22N2O2 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)7-14-10(13)9(11)5-6-12(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 |
Clave InChI |
OZSXGZKRFWHECT-VIFPVBQESA-N |
SMILES isomérico |
CC(C)COC(=O)[C@H](CCN(C)C)N |
SMILES canónico |
CC(C)COC(=O)C(CCN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















